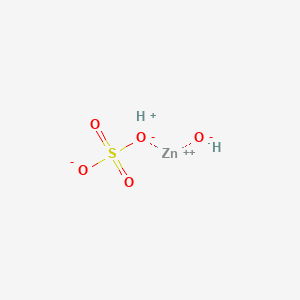
HYdrogen hydroxysulfatozincate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HYdrogen hydroxysulfatozincate is a complex inorganic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of hydrogen, hydroxyl, sulfate, and zinc ions, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HYdrogen hydroxysulfatozincate typically involves the reaction of zinc sulfate with a hydroxide source in the presence of hydrogen ions. One common method is the hydrothermal synthesis, where zinc sulfate is dissolved in water, and a hydroxide source such as sodium hydroxide is added. The reaction mixture is then subjected to high temperature and pressure conditions to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of advanced catalysts can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
HYdrogen hydroxysulfatozincate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and sulfate ions.
Reduction: Reduction reactions can occur under specific conditions, resulting in the formation of elemental zinc and hydrogen sulfate.
Substitution: The hydroxyl and sulfate groups in this compound can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various organic and inorganic reagents can be employed to achieve substitution reactions, including halides and amines.
Major Products Formed
Oxidation: Zinc oxide and sulfate ions.
Reduction: Elemental zinc and hydrogen sulfate.
Substitution: Depending on the substituent, products can vary widely, including substituted zinc complexes and organic derivatives.
科学的研究の応用
HYdrogen hydroxysulfatozincate has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other zinc-based compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it a candidate for studying zinc’s role in biological systems and its interaction with other biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: this compound is utilized in the production of advanced materials, including coatings and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism by which HYdrogen hydroxysulfatozincate exerts its effects involves the interaction of its zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating the formation of coordination complexes with other molecules. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction processes. Additionally, the hydroxyl and sulfate groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
類似化合物との比較
HYdrogen hydroxysulfatozincate can be compared with other zinc-based compounds, such as zinc sulfate, zinc hydroxide, and zinc oxide. While these compounds share some similarities, this compound’s unique combination of hydroxyl and sulfate groups imparts distinct chemical properties and reactivity. For example:
Zinc sulfate: Primarily used as a dietary supplement and in agriculture.
Zinc hydroxide: Commonly used in medical applications, such as wound dressings.
Zinc oxide: Widely used in sunscreens and as a semiconductor material.
特性
分子式 |
H2O5SZn |
|---|---|
分子量 |
179.5 g/mol |
IUPAC名 |
zinc;hydron;hydroxide;sulfate |
InChI |
InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 |
InChIキー |
RNZCSKGULNFAMC-UHFFFAOYSA-L |
正規SMILES |
[H+].[OH-].[O-]S(=O)(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



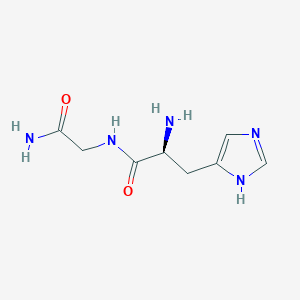
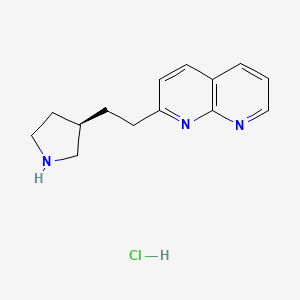

![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12937319.png)
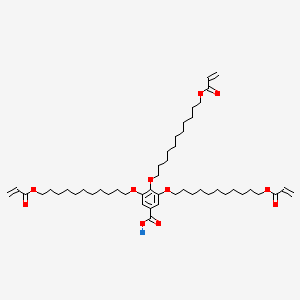

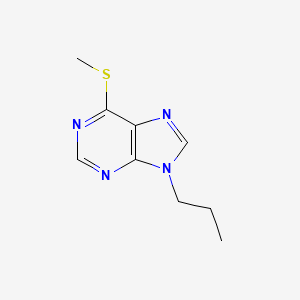


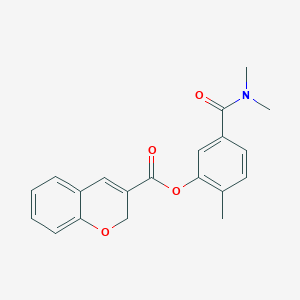
![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)
![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)
![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)
